molecular formula C7H7BrClN B2734726 2-Bromo-5-(chloromethyl)-4-methylpyridine CAS No. 1355222-61-5

2-Bromo-5-(chloromethyl)-4-methylpyridine

Cat. No.: B2734726
CAS No.: 1355222-61-5
M. Wt: 220.49
InChI Key: SEKDUUAZRKXZJC-UHFFFAOYSA-N
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Description

“2-Bromo-5-(chloromethyl)-4-methylpyridine” is a chemical compound. It is described as a white to off-white to yellow powder or crystals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds . Another method involves the monobromination reaction of 2-chlorobenzoic acid in an NBS/sulfuric acid system .


Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For example, the molecular formula of Methyl 2-bromo-5-chlorobenzoate is C8H6BrClO2 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the protodeboronation of pinacol boronic esters has been reported . Another study reported the reaction of 2-Bromo-5-hydroxy-4-methoxybenzenemethanol with thionyl chloride .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 2-Bromo-5-(chloromethyl)thiophene has a density of 1.7±0.1 g/cm3, a boiling point of 242.1±25.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C .

Scientific Research Applications

Solid Phase Synthesis Applications

"2-Bromo-5-(chloromethyl)-4-methylpyridine" serves as a precursor for solid-phase synthesis, enabling the creation of pyridine-based libraries. Pierrat, Gros, and Fort (2005) illustrated its utilization as a scaffold immobilized on polystyrene for selective reactions, demonstrating its value in synthesizing synthons and chromophores (Pierrat, Gros, & Fort, 2005).

Synthesis of Derivatives and Complexes

Research by Ji, Li, and Bunnelle (2003) on the selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex highlights the synthetic versatility of halogenated pyridines. They showed how 5-bromo-2-chloropyridine could be efficiently aminated to produce high-yield pyridine derivatives, which are pivotal in developing new chemical entities (Ji, Li, & Bunnelle, 2003).

Mechanistic Insights into Protein Modification

Johnson et al. (2011) explored the mechanism of dimethylarginine dimethylaminohydrolase inactivation by 4-halopyridines, shedding light on the potential of halopyridines in developing biological probes and therapeutics. Their work provides insights into how these compounds can be engineered for selective covalent modification of proteins, a crucial aspect of drug development (Johnson et al., 2011).

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar compounds .

Properties

IUPAC Name

2-bromo-5-(chloromethyl)-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-5-2-7(8)10-4-6(5)3-9/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKDUUAZRKXZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1CCl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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